N-(2-acetyl-5-nitrophenyl)acetamide

Description

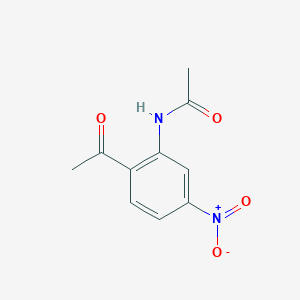

N-(2-Acetyl-5-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an acetyl group at the 2-position and a nitro group at the 5-position. This structural arrangement confers distinct electronic and steric properties. The acetyl group acts as a moderate electron-withdrawing group (EWG), while the nitro group is a strong EWG, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

55260-67-8 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-(2-acetyl-5-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H10N2O4/c1-6(13)9-4-3-8(12(15)16)5-10(9)11-7(2)14/h3-5H,1-2H3,(H,11,14) |

InChI Key |

REEWHEDUSOBOSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-5-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by acetylation. One common method is the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitroacetanilide is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: N-(2-acetyl-5-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized forms of the nitro group, such as nitroso or hydroxylamine derivatives.

Scientific Research Applications

Chemistry: N-(2-acetyl-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials .

Biology: In biological research, this compound is used to study the effects of nitro and acetyl groups on biological systems. It can be used as a model compound to investigate the metabolism and detoxification pathways of nitroaromatic compounds in microorganisms and plants .

Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(2-acetyl-5-nitrophenyl)acetamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Molecular Targets and Pathways:

Proteins: The compound can bind to and modify proteins, altering their structure and function.

Nucleic Acids: It can interact with DNA and RNA, potentially causing mutations or affecting gene expression.

Enzymes: The compound may inhibit or activate enzymes involved in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-acetyl-5-nitrophenyl)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, physical properties, and applications.

Structural Analogs with Varying Substituents

Physical and Chemical Properties

- N-(2-Hydroxy-5-nitrophenyl)acetamide: Likely lower melting point than acetyl analog due to hydroxyl group’s weaker hydrogen-bonding network . N-(4-Bromophenyl)-pyridazinone acetamide: Melting points range 180–210°C, influenced by bromine’s polarizability .

- Solubility: Acetyl and nitro groups reduce aqueous solubility compared to methoxy or hydroxyl analogs, which have higher polarity . Cyano-substituted analogs (e.g., 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide) show enhanced solubility in polar aprotic solvents due to dipole interactions .

Solid-State and Crystallographic Features

- Crystal Packing: Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) form monoclinic crystals with Z = 2–4, whereas para-nitro analogs like this compound may adopt different space groups due to steric effects from the acetyl group . Electron-withdrawing nitro groups in para positions (e.g., 5-nitro) enhance planarity, promoting π-stacking and denser crystal lattices compared to meta-substituted analogs .

Hydrogen Bonding :

- Hydroxyl and methoxy substituents facilitate stronger intermolecular hydrogen bonds (e.g., N–H···O in hydroxyl analogs) than acetyl groups, which rely on weaker C=O···H interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.